

Discovery and history of Quinoline N-oxide hydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Quinoline N-oxide hydrate*

Cat. No.: *B3028391*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **Quinoline N-oxide Hydrate**

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical significance of Quinoline N-oxide and its hydrate. It traces the origins of this important class of heterocyclic compounds from the foundational synthetic work of early pioneers to the pivotal discovery of the potent carcinogenic properties of its derivative, 4-nitroquinoline 1-oxide (4-NQO). The guide details the classical N-oxidation methodologies, the physicochemical characterization of the hydrate form, and the subsequent elucidation of the mechanism of action that established 4-NQO as a critical tool in experimental cancer research. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and a technical foundation on the chemistry and biology of quinoline N-oxides.

Introduction: The Quinoline Scaffold and the Advent of N-Oxides

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.^{[1][2]} The introduction of an N-oxide functional group to this privileged structure dramatically alters its electronic properties and reactivity, opening new avenues for chemical transformations and biological activity.^[3] Quinoline N-oxides have since become versatile precursors in organic synthesis and have

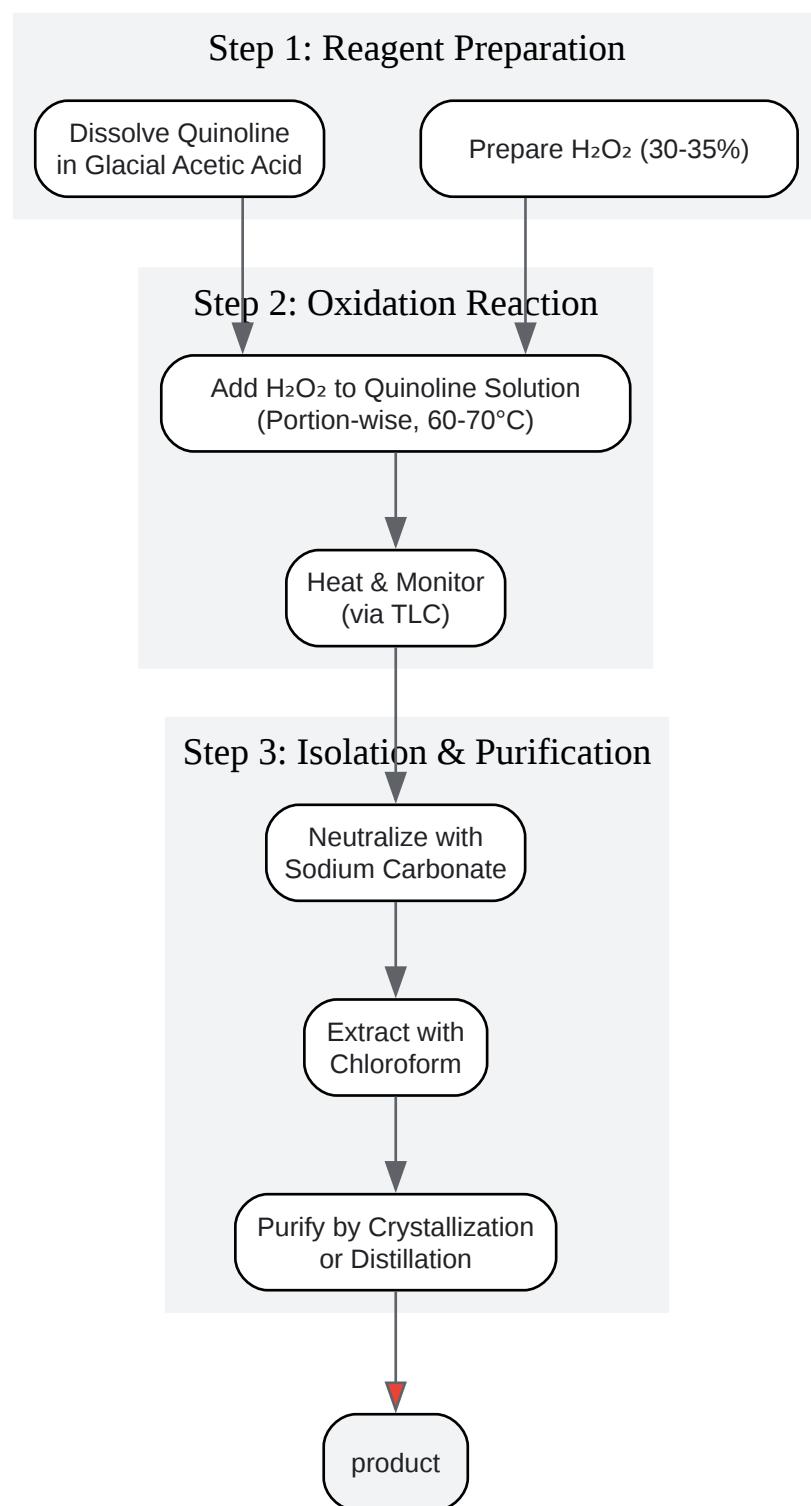
been investigated for a wide range of biological activities, including antimicrobial and antitumor properties.^{[4][5]}

This guide focuses on the genesis of **Quinoline N-oxide hydrate**, charting its journey from initial synthesis to its impactful role in shaping our understanding of chemical carcinogenesis.

The Dawn of N-Oxide Chemistry: Foundational Synthesis

The study of quinoline N-oxide derivatives was built upon the pioneering work in the synthesis of aromatic amine oxides. A central figure in this field was the Japanese chemist Eiji Ochiai, whose research in the 1940s and 1950s established the fundamental methods for preparing these compounds.^[6] The most common and enduring method for the N-oxidation of quinolines involves the use of organic peroxy acids, typically generated *in situ* from hydrogen peroxide and a carboxylic acid like acetic acid.^{[6][7]}

Experimental Protocol: General Synthesis of Quinoline 1-Oxides (circa 1950s)


This protocol outlines the classical method for the N-oxidation of a quinoline derivative. The causality behind this experimental design lies in the controlled generation of a potent oxidizing agent (peracetic acid) to attack the nucleophilic nitrogen of the quinoline ring.

Reagents:

- Quinoline (or a substituted quinoline derivative)
- Glacial Acetic Acid
- Hydrogen Peroxide (30-35% aqueous solution)
- Sodium Carbonate (for neutralization)
- Chloroform (for extraction)

Methodology:

- Preparation of the Peroxy Acid: A solution of the quinoline derivative is prepared in glacial acetic acid within a round-bottom flask. This step ensures the quinoline is fully solvated and ready for reaction.
- Oxidation: An excess of aqueous hydrogen peroxide is added portion-wise to the stirred solution. This reaction is exothermic and requires careful monitoring and often external cooling to maintain a temperature of 60-70°C.^[6] Maintaining this temperature is critical; insufficient heat leads to a slow reaction rate, while excessive heat can cause uncontrolled decomposition of the peroxide and potential side reactions.
- Reaction Monitoring and Work-up: The reaction mixture is heated for several hours. The progress can be monitored by techniques like Thin-Layer Chromatography (TLC) by observing the disappearance of the starting quinoline spot.
- Isolation and Purification: Upon completion, the resulting quinoline 1-oxide is isolated. This typically involves cooling the mixture, neutralizing the acetic acid with a base such as sodium carbonate, and then extracting the product with an organic solvent like chloroform.^[6] The product can be further purified by distillation under reduced pressure or, more commonly for the hydrate, by crystallization from an aqueous medium.^[6]

[Click to download full resolution via product page](#)

Caption: Workflow for the classical synthesis of Quinoline N-oxide.

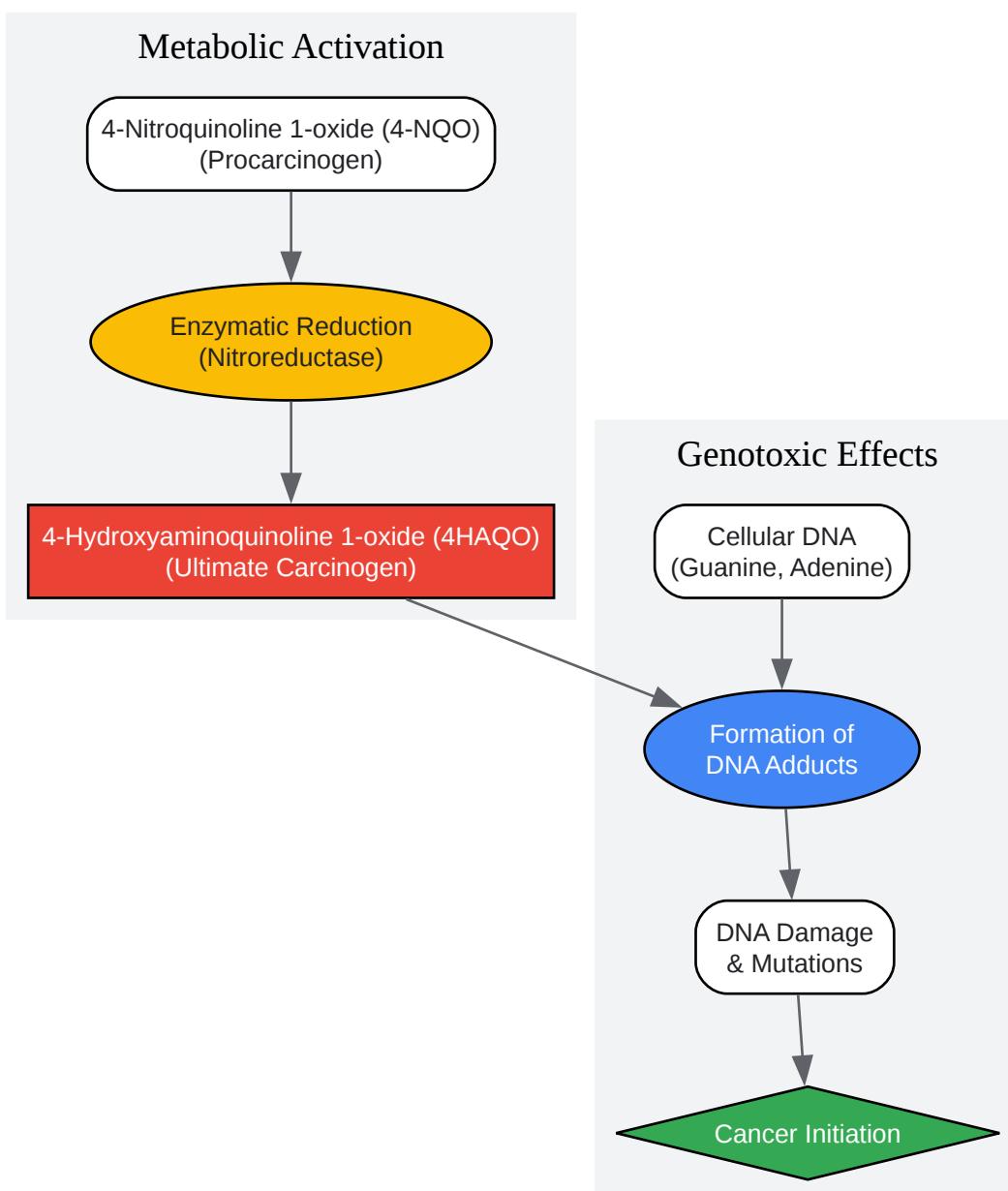
Characterization of Quinoline N-oxide Hydrate

Quinoline N-oxide is hygroscopic and readily forms a stable hydrate.^[8] This hydrate is a versatile compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals and as a reagent in analytical chemistry.^[9] Its hydrophilic nature enhances its solubility in aqueous environments, making it suitable for various laboratory applications.^[9]

Table 1: Physicochemical Properties of Quinoline N-oxide Hydrate

Property	Value	Source(s)
CAS Number	64201-64-5	[8][10]
Molecular Formula	C ₉ H ₇ NO·xH ₂ O	[9]
Molecular Weight	145.16 g/mol (anhydrous basis)	[10]
Appearance	White to brown crystalline powder	[9]
Melting Point	52-55 °C	[8][11]
Boiling Point	173-172 °C / 4 mmHg	[5][9]
Purity	≥ 97%	[9]

Historical Significance: The Rise of 4-Nitroquinoline 1-oxide (4-NQO)


While Quinoline N-oxide itself is a valuable synthetic intermediate, its derivative, 4-nitroquinoline 1-oxide (4-NQO), holds a more profound place in scientific history. 4-NQO is a tumorigenic compound that became a cornerstone of experimental oncology.^{[12][13]} It is a water-soluble carcinogen that, when administered to animal models, reliably induces tumors, particularly in the oral cavity.^{[13][14]} This property made it an invaluable tool for studying the multistep process of carcinogenesis and for testing the efficacy of potential chemopreventive agents.^{[12][13]}

The discovery of 4-NQO's potent carcinogenic effects shifted the focus of research on quinoline N-oxides towards understanding its mechanism of action and its interaction with biological macromolecules.[\[6\]](#)

Mechanism of Action: Unraveling the Carcinogenicity of 4-NQO

Early research correctly hypothesized that both the nitro group at the 4-position and the N-oxide function were essential for the biological activity of 4-NQO.[\[6\]](#) It was later confirmed that 4-NQO is a procarcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[\[6\]](#)[\[15\]](#)

The key metabolic transformation is the enzymatic reduction of the nitro group to a hydroxylamino group, which forms 4-hydroxyaminoquinoline 1-oxide (4HAQO).[\[6\]](#)[\[12\]](#) This highly reactive metabolite is considered the ultimate carcinogen.[\[6\]](#) 4HAQO can form covalent adducts with DNA, primarily with guanine and adenine bases.[\[6\]](#) This DNA damage, if not repaired by cellular mechanisms like nucleotide excision repair, leads to mutations and, ultimately, the initiation of cancer.[\[6\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of 4-NQO to induce carcinogenesis.

Modern Perspectives and Applications

The foundational work on Quinoline N-oxide and its derivatives has paved the way for broad applications. Today, quinoline N-oxides are recognized as highly versatile precursors for creating functionalized quinolines with high regioselectivity, which is often difficult to achieve

with the unoxidized parent quinoline.[3][16] This reactivity has been harnessed to synthesize a wide array of compounds with potential therapeutic value, including:

- Anticancer Agents: Beyond the historical context of 4-NQO, modern derivatives are being developed as cytotoxic agents that target specific cellular pathways, such as the PI3K/Akt/mTOR signaling cascade.[1]
- Antimicrobial Agents: Substituted quinoline N-oxides have demonstrated significant activity against various pathogenic bacteria and fungi, including drug-resistant strains.[1]
- Organic Synthesis: They serve as key intermediates in metal-free and metal-catalyzed reactions to introduce various functional groups onto the quinoline core.[17][18]

Conclusion

The history of **Quinoline N-oxide hydrate** is a compelling narrative that begins with fundamental discoveries in synthetic organic chemistry and evolves into a story of profound biological impact. The pioneering work of chemists like Eiji Ochiai provided the tools to access this class of compounds. The subsequent investigation of its derivatives, most notably 4-nitroquinoline 1-oxide, not only unveiled a potent chemical carcinogen but also provided an essential molecule for cancer research that helped to unravel the mechanisms of genotoxicity and tumorigenesis. The legacy of these early studies endures, as quinoline N-oxides continue to be a fertile ground for the development of new synthetic methodologies and the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chemwhat.com [chemwhat.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 喹啉-N-氧化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 13. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α -triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TsCl-promoted thiolation of quinoline N-oxides with thiophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Discovery and history of Quinoline N-oxide hydrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028391#discovery-and-history-of-quinoline-n-oxide-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com